Cas no 288089-52-1 (2,4,5-Trimethyl-1H-pyrrole-3-carbaldehyde)

2,4,5-Trimethyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative featuring a formyl group at the 3-position and methyl groups at the 2, 4, and 5-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and functional materials. Its pyrrole core and aldehyde functionality enable participation in condensation, cyclization, and other key reactions. The methyl substituents enhance stability and influence reactivity, making it useful in fine chemical applications. The product is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Proper handling under inert conditions is recommended due to its sensitivity to air and moisture.
2,4,5-Trimethyl-1H-pyrrole-3-carbaldehyde structure
288089-52-1 structure
Product Name:2,4,5-Trimethyl-1H-pyrrole-3-carbaldehyde
CAS No:288089-52-1
MF:C8H11NO
MW:137.179042100906
MDL:MFCD12827508
CID:1087999
PubChem ID:12095206
Update Time:2025-05-26

2,4,5-Trimethyl-1H-pyrrole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,4,5-Trimethyl-1H-pyrrole-3-carbaldehyde
    • 2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde(SALTDATA: FREE)
    • AT16337
    • DTXSID40477459
    • STK519595
    • DB-191963
    • AB01322091-02
    • CS-0117912
    • SCHEMBL13890096
    • EN300-109356
    • BS-37606
    • 288089-52-1
    • MFCD12827508
    • NCGC00327348-01
    • SB62206
    • AKOS000111928
    • Z1201626744
    • MDL: MFCD12827508
    • Inchi: 1S/C8H11NO/c1-5-6(2)9-7(3)8(5)4-10/h4,9H,1-3H3
    • InChI Key: INIKRFIBCIHMIC-UHFFFAOYSA-N
    • SMILES: O=CC1=C(C)NC(C)=C1C

Computed Properties

  • Exact Mass: 137.08413
  • Monoisotopic Mass: 137.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 32.9Ų

Experimental Properties

  • PSA: 32.86

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2,4,5-Trimethyl-1H-pyrrole-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:288089-52-1)2,4,5-Trimethyl-1H-pyrrole-3-carbaldehyde
Order Number:A1148958
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:09
Price ($):1277.0
Email:sales@amadischem.com

Additional information on 2,4,5-Trimethyl-1H-pyrrole-3-carbaldehyde

2,4,5-Trimethyl-1H-pyrrole-3-carbaldehyde: A Comprehensive Overview

2,4,5-Trimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 288089-52-1) is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, characterized by its pyrrole ring substituted with three methyl groups and an aldehyde functional group, exhibits intriguing chemical properties and potential applications. Recent advancements in synthetic methodologies and material characterization techniques have further illuminated its structural and functional attributes, making it a subject of interest for both academic and industrial research.

The pyrrole ring in 2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde serves as a versatile platform for chemical modification. The presence of three methyl groups at the 2, 4, and 5 positions introduces steric hindrance and modulates the electronic properties of the molecule. This unique combination of steric and electronic effects influences the compound's reactivity in various chemical reactions. For instance, the aldehyde group at the 3-position can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions or act as a coordinating site for metal ions.

Recent studies have explored the synthesis of 2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde through innovative routes. Traditional methods often involve multi-step procedures with low yields; however, modern approaches leveraging catalytic systems and microwave-assisted synthesis have significantly improved efficiency. For example, researchers have employed transition metal catalysts to facilitate coupling reactions, enabling the construction of the pyrrole ring with high precision. These advancements not only enhance the scalability of production but also pave the way for large-scale applications.

The aldehyde functional group in 2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde plays a pivotal role in its reactivity and utility. This group can undergo various transformations, such as oxidation to carboxylic acids or reduction to alcohols, depending on the reaction conditions. Moreover, the aldehyde group can serve as a handle for further functionalization, enabling the synthesis of more complex molecules with tailored properties. For instance, cross-coupling reactions with aryl halides or alkynes have been successfully demonstrated using this compound as a starting material.

In terms of applications, 2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde has shown promise in several areas. Its ability to form stable complexes with metal ions makes it a potential candidate for coordination chemistry studies. Additionally, its unique electronic properties render it suitable for use in organic electronics or as a precursor for advanced materials such as conductive polymers or metal-organic frameworks (MOFs). Recent research has highlighted its potential as a building block for constructing supramolecular assemblies with specific functionalities.

The structural features of 2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde also make it an attractive substrate for bioconjugation reactions. The aldehyde group can react with amine-containing biomolecules to form imine bonds or hydrazones under mild conditions. This property has led to explorations in biochemistry and drug delivery systems where such conjugates could serve as carriers or targeting agents. Furthermore, its stability under physiological conditions enhances its suitability for biomedical applications.

From an environmental perspective, understanding the degradation pathways of 288089-52-1 is crucial for assessing its ecological impact. Recent studies have investigated its biodegradation under various conditions using microbial cultures and enzymatic systems. Results indicate that under aerobic conditions, the compound undergoes oxidative cleavage of the aldehyde group and subsequent mineralization into CO₂ and water. These findings underscore its potential as an environmentally friendly chemical intermediate.

In conclusion, 288089-52-1, or 2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde, stands out as a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure enables a wide range of chemical transformations and interactions that continue to be explored by researchers worldwide. As advancements in synthetic techniques and material characterization persist, 288089-52-1 is poised to play an increasingly significant role in both academic research and industrial innovation.

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Amadis Chemical Company Limited
(CAS:288089-52-1)2,4,5-Trimethyl-1H-pyrrole-3-carbaldehyde
A1148958
Purity:99%
Quantity:10g
Price ($):1277.0
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